N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzodioxin ring fused with a piperidine ring, and an ethylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through the hydrogenation of pyridine derivatives.
Sulfonylation: The ethylsulfonyl group is introduced by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor. It has shown promise in inhibiting bacterial growth and certain enzymes, making it a candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins involved in various biological pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but differs in the sulfonamide group attached.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromine atom attached to the benzene ring.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide is unique due to the presence of the ethylsulfonyl group and the piperidine ring, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and interact with proteins makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-24(20,21)18-7-3-4-12(11-18)16(19)17-13-5-6-14-15(10-13)23-9-8-22-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIXJWRJRJVANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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